

Long-Term Safety of Benazepril in Canines: A Comparative Review

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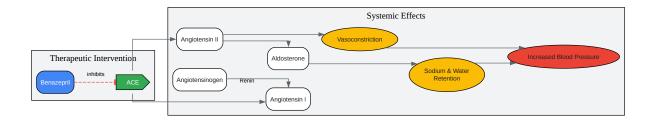
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the long-term safety of **benazepril** in canine studies, offering a comparative perspective against other therapeutic alternatives. The information presented is collated from pivotal clinical trials to support evidence-based decisions in veterinary drug development and research.

Mechanism of Action: The Renin-Angiotensin-Aldosterone System

Benazepril is an angiotensin-converting enzyme (ACE) inhibitor. It competitively binds to and inhibits ACE, preventing the conversion of angiotensin I to angiotensin II. This action leads to reduced levels of angiotensin II, a potent vasoconstrictor, resulting in vasodilation and decreased blood pressure. Furthermore, the reduction in angiotensin II leads to decreased aldosterone secretion, which in turn reduces sodium and water retention.





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Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of **benazepril**.

Long-Term Safety and Efficacy in Canine Congestive Heart Failure

A landmark multicenter, prospective, randomized, double-blinded, placebo-controlled clinical trial, known as the BENCH (**Benazepril** in Canine Heart Disease) study, evaluated the long-term efficacy and safety of **benazepril** in dogs with congestive heart failure (CHF) due to chronic valvular disease (CVD) or dilated cardiomyopathy (DCM).[1]

Experimental Protocol: BENCH Study

- Study Design: Prospective, randomized, double-blind, placebo-controlled.
- Participants: 162 client-owned dogs with ISACHC class II and III heart failure.
- Treatment Groups:
 - Benazepril: Minimum dosage of 0.25 mg/kg orally once daily.
 - Placebo: Orally once daily.
- Duration: Up to 34 months.



- Primary Endpoints: Survival time (to death or withdrawal due to worsening heart failure).
- Safety Assessment: Monitoring of clinical signs, biochemical parameters (plasma urea, creatinine, potassium, and ALT), and frequency of adverse events.

Quantitative Data Summary: BENCH Study

Parameter	Benazepril Group	Placebo Group	Statistical Significance
Mean Survival Time	428 days	158 days	p < 0.05[1]
One-Year Survival Rate	49%	20%	p < 0.05[1]
Risk Reduction of Worsening Heart Failure	46% reduction	-	p < 0.05[1]

Biochemical Safety Parameters:

Parameter	Observation
Plasma Urea & Creatinine	Less frequent increases in the benazepril group compared to placebo.[1]
Plasma Potassium	Less frequent decreases in the benazepril group compared to placebo.[1]
Plasma ALT	No significant difference between groups.

Long-Term Safety and Efficacy in Canine Chronic Kidney Disease

A multicenter, randomized, blinded, placebo-controlled clinical trial investigated the long-term effects of **benazepril** in dogs with chronic kidney disease (CKD).[2][3][4]

Experimental Protocol: CKD Study



- Study Design: Prospective, multicenter, randomized, blinded, placebo-controlled.
- Participants: 49 client-owned dogs with CKD.
- Treatment Groups:
 - Benazepril: 0.25 to <0.5 mg/kg orally once daily.
 - Placebo: Orally once daily.
- Duration: Up to 2 years.
- Primary Endpoint: Renal survival time (time to death, euthanasia, or need for parenteral fluids due to renal failure).
- Safety Assessment: Monitoring of clinical signs and frequency of adverse events.

Ouantitative Data Summary: CKD Study

Parameter	Benazepril Group (Median Survival)	Placebo Group (Median Survival)	Statistical Significance
All Dogs	305 days	287 days	p = 0.53[2][3][4]
Dogs with UPC > 0.5	196 days	158 days	p = 0.12[2]
Dogs with UPC > 0.5 and Plasma Creatinine ≤440 µmol/L	346 days	158 days	p = 0.080[2]

Key Finding: **Benazepril** significantly reduced proteinuria (as measured by the urine protein-to-creatinine ratio) compared to placebo (p = 0.0032).[2][3][4] There were no significant differences in the frequencies of clinical signs or adverse events between the two groups.[2][3] [4]

Comparative Analysis with Enalapril



Enalapril is another commonly used ACE inhibitor in veterinary medicine. While direct, long-term, head-to-head comparative safety and efficacy trials with **benazepril** are limited, data from separate long-term studies provide a basis for comparison.

Long-Term Safety of Enalapril in Canine Heart Failure

The Cooperative Veterinary Enalapril (COVE) Study Group and the Long-Term Investigation of Veterinary Enalapril (LIVE) Study Group conducted significant clinical trials on enalapril in dogs with heart failure.[5]

- COVE Study: A 28-day study in 211 dogs with moderate to severe heart failure showed that significantly fewer dogs in the enalapril group died or were removed from the study due to progression of heart failure compared to the placebo group.[5] Azotemia was the cause for removal in 2 dogs in the enalapril group and 3 in the placebo group.[5]
- LIVE Study: This long-term study demonstrated a survival benefit for enalapril-treated dogs with naturally acquired heart failure.[3]

A long-term (up to 26 months) randomized controlled trial specifically evaluating the renal effects of enalapril (0.5 mg/kg once daily) in 139 dogs with compensated mitral regurgitation found no demonstrable adverse effects on renal function compared to placebo.[6] Mean serum creatinine and urea nitrogen concentrations were not significantly different between the groups. [6]

Adverse Event Profile

The long-term administration of **benazepril** is generally well-tolerated in dogs.[1]

Commonly Reported Side Effects (Generally Mild and Transient):

- Vomiting[7]
- Diarrhea[7]
- Anorexia (loss of appetite)[7]

Less Frequent but More Serious Potential Side Effects of ACE Inhibitors:







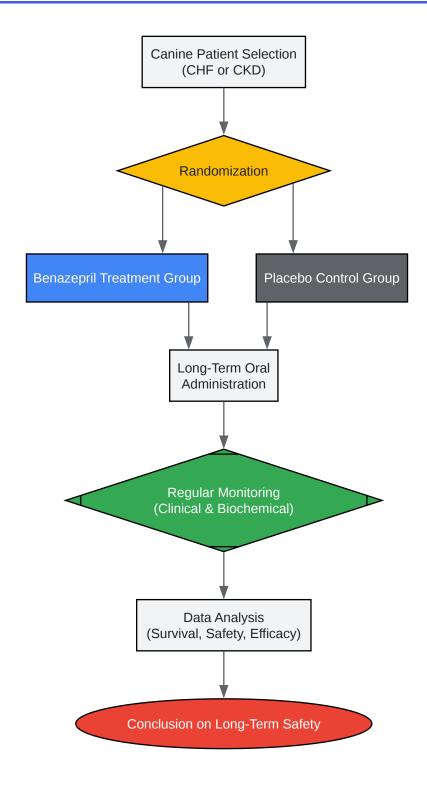
- Hypotension (low blood pressure)[8]
- Hyperkalemia (high potassium levels)[8]
- Renal dysfunction[8]

In the BENCH study, dogs treated with **benazepril** exhibited the same frequency of undesirable clinical events as the placebo group, but with fewer biochemical disturbances.[1] The CKD study also reported no significant difference in the frequency of adverse events between the **benazepril** and placebo groups.[2][3][4]

Conclusion

Extensive clinical trial data supports the long-term safety of **benazepril** in canines for the management of congestive heart failure and chronic kidney disease. In dogs with CHF, **benazepril** has been shown to significantly extend survival time and is well-tolerated. For dogs with CKD, while a significant survival benefit was not statistically confirmed in the available study, **benazepril** effectively reduces proteinuria with a safety profile comparable to placebo. When compared to enalapril, both ACE inhibitors have demonstrated long-term safety and efficacy in canine patients, with the choice of agent often depending on clinician preference and specific patient factors.





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Caption: Generalized workflow for long-term safety studies of benazepril in canines.



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